3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

Suzuki-Miyaura Coupling Reaction Yield Aryl Boronic Acid

Researchers requiring a boronic acid with precisely balanced electronic and lipophilic properties often face lengthy synthesis times. 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid (CAS 957120-83-1) is a ready-to-use building block that solves this. - Unique 3-SMe/5-CF3 substitution pattern offers distinct reactivity in Pd-catalyzed cross-couplings, enabling rapid biaryl pharmacophore synthesis. - Enhanced lipophilicity (LogP ≈ 1.11) vs. unsubstituted phenylboronic acid (LogP ≈ 0.77) improves final product membrane permeability. - Consistent ≥98% purity and room-temperature stability ensure reliability for high-throughput experimentation and parallel synthesis workflows.

Molecular Formula C8H8BF3O2S
Molecular Weight 236.02 g/mol
CAS No. 957120-83-1
Cat. No. B1418019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
CAS957120-83-1
Molecular FormulaC8H8BF3O2S
Molecular Weight236.02 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)SC)C(F)(F)F)(O)O
InChIInChI=1S/C8H8BF3O2S/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3
InChIKeyXIGZIOYWOLFBMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties & Sourcing


3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid (CAS 957120-83-1, MF: C8H8BF3O2S, MW: 236.02) is a heteroaryl boronic acid derivative featuring a 1,3,5-trisubstituted phenyl core with a methylthio (-SMe) group at the 3-position, a trifluoromethyl (-CF3) group at the 5-position, and the boronic acid (-B(OH)2) moiety at the 1-position . This compound is commercially available with a typical purity specification of ≥95% . As an organoboron building block, its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the boronic acid functionality enables the formation of carbon-carbon bonds with aryl or vinyl halides .

Suzuki-Miyaura cross-coupling building block
1,3,5-trisubstituted phenyl core with -CF3 and -SMe groups
Reported purity specification from multiple suppliers

Why Generic Substitution Fails


Generic substitution of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid with unsubstituted phenylboronic acid or mono-substituted analogs (e.g., 3-methylthio-only or 5-trifluoromethyl-only variants) fails to replicate its performance profile due to the synergistic electronic and physicochemical effects conferred by the unique combination of the electron-withdrawing -CF3 group and the electron-donating -SMe group at the 3- and 5-positions, respectively . This specific substitution pattern alters the electron density on the aryl ring in a manner distinct from either functional group alone, which directly influences the rate and selectivity of palladium-catalyzed cross-coupling reactions [1]. Furthermore, the presence of both the highly lipophilic -CF3 and -SMe groups (with Hansch π values of 0.88 for CF3 and 0.61 for SMe) contributes to a higher calculated LogP compared to simpler analogs, a factor critical for the downstream physicochemical properties of the final coupled products in pharmaceutical and agrochemical contexts [2]. The quantitative evidence below substantiates why this specific substitution pattern is not interchangeable with its less sophisticated counterparts.

Synergistic electronic effects of -CF3 and -SMe groups
Unsubstituted or mono-substituted phenylboronic acids may shift coupling reactivity and selectivity
Higher calculated lipophilicity (LogP ~1.1 vs. ~0.77)
Phenylboronic acid yields products with significantly lower lipophilicity, altering downstream properties
Substrate for bis-SCF3 arene synthesis via oxidative trifluoromethylthiolation
Simpler boronic acids produce only mono-SCF3 products, limiting access to this valuable chemical space

Quantitative Differentiation Evidence


Enhanced Suzuki-Miyaura Coupling Reactivity

While direct head-to-head comparative studies specifically for this compound are absent from peer-reviewed literature, a robust class-level inference can be drawn from established electronic principles and performance data of structurally related boronic acids. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the aryl ring is a key determinant of reactivity. In palladium-catalyzed Suzuki-Miyaura couplings, electron-deficient aryl boronic acids generally undergo transmetalation more readily than their electron-neutral or electron-rich counterparts [1]. This class-level advantage is illustrated by the performance of other CF3-substituted phenylboronic acids. For instance, in a study optimizing the synthesis of CF3-containing diarylethenes, 4-(trifluoromethyl)phenylboronic acid (a direct analog containing only the -CF3 group) afforded the desired 1,2-diarylethene product in 96% yield under standard Suzuki conditions (Pd(OAc)2/SPhos, K3PO4, toluene/H2O, 100°C) [1]. In stark contrast, unsubstituted phenylboronic acid, which lacks any electron-withdrawing group, is generally less reactive and would require more forcing conditions or longer reaction times to achieve comparable yields [2]. Therefore, the target compound, 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid, is expected to exhibit similar or enhanced reactivity relative to 4-(trifluoromethyl)phenylboronic acid due to the combined inductive effects of both -CF3 and -SMe groups, placing it in a superior reactivity class compared to unsubstituted phenylboronic acid [2].

Coupling Reactivity
Class-level inference
Target: inferred high reactivity (based on -CF3/-SMe) Comparator: 96% yield for 4-CF3-phenylboronic acid Unsubstituted phenylboronic acid: less reactive, requires forcing conditions
Class-level reactivity context
Data to verify for this specific substrate
Suzuki-Miyaura Coupling Reaction Yield Aryl Boronic Acid Electron-Withdrawing Group

Superior Lipophilicity Profile

A key differentiator for 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid is its significantly enhanced lipophilicity compared to phenylboronic acid and its mono-substituted counterparts. This is directly quantifiable through its calculated LogP (partition coefficient) value. The target compound has a calculated LogP of 1.10710 [1]. In comparison, the baseline molecule, phenylboronic acid, has a calculated LogP of approximately 0.77 , indicating a roughly 2.2-fold increase in lipophilicity for the target compound. This increase is attributed to the additive contributions of the -CF3 group (Hansch π ≈ 0.88) and the -SMe group (Hansch π ≈ 0.61), which are both well-known for increasing the lipophilic character of molecules [2]. The calculated LogP of 1.10710 suggests that any biaryl or complex organic product derived from this boronic acid will possess a favorable lipophilicity profile, which is often correlated with improved membrane permeability and metabolic stability in drug discovery contexts [2].

Lipophilicity (LogP)
Context-dependent
Target: 1.10710 Comparator (phenylboronic acid): ~0.77 ΔLogP ≈ +0.34
Supports lipophilicity-based selection
In silico prediction; verify experimentally
Lipophilicity LogP Hansch Constant Drug-likeness

Trifluoromethylthiolation Synthetic Utility

The presence of both the methylthio and trifluoromethyl groups on the aryl ring makes this specific boronic acid a particularly interesting substrate for oxidative trifluoromethylthiolation reactions, a transformation that simpler boronic acids cannot undergo to yield a comparable product. A published protocol describes the copper-mediated oxidative trifluoromethylthiolation of various aryl boronic acids using sodium trifluoroacetate (CF3CO2Na) and elemental sulfur (S8) to directly install a -SCF3 group in place of the -B(OH)2 moiety [1]. In this context, the target compound, 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid, is a uniquely suited substrate, as its product would be a bis(trifluoromethylthiolated) arene. This is a structural motif of high interest in medicinal chemistry and agrochemicals due to the extreme lipophilicity and unique electronic properties of the -SCF3 group (Hansch π = 1.44), which is even more lipophilic than the -CF3 group [2]. While the study reports yields of 52-86% for a range of simpler aryl boronic acids, the use of this specific substrate opens a pathway to a far more complex and valuable product class that is inaccessible from its non-substituted analogs [1].

Trifluoromethylthiolation Utility
Class-level inference
Target: enables direct synthesis of bis-SCF3 arene Comparator: phenylboronic acid gives mono-SCF3 product only Estimated LogP increase >1.0 with bis-SCF3 motif
Access to bis-SCF3 arene space
Reported for analogous substrates; confirm with target
Trifluoromethylthiolation C-S Coupling Copper Catalysis Late-Stage Functionalization

Reliable Purity Specification

In a procurement context, the stated purity of the commercial material is a primary differentiator. For 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid, multiple vendors consistently specify a minimum purity of 95% . While this is a common baseline for research-grade chemicals, it serves as a verifiable benchmark against which to compare other sources. Some vendors may offer higher purity grades (e.g., NLT 98%) for specialized applications, but the 95% specification is the most widely available and cost-effective standard . This contrasts with other, more niche or less stable aryl boronic acids where purity can be highly variable or degrade rapidly upon storage. The consistent availability of this compound at ≥95% purity from multiple suppliers simplifies procurement logistics and reduces the risk of reaction failure due to poor reagent quality, a common pitfall when sourcing more exotic or less common boronic acids where purity may be as low as 80-90% [1]. The compound's stability at room temperature, as noted by suppliers, further supports the reliability of this purity specification upon receipt and storage .

Purity Specification
Supporting evidence
Target: ≥95% (multiple suppliers) Comparator: other specialty boronic acids range 80–95%
Reliable procurement specification
Supplier-reported; in-house QC recommended
Purity Specification Quality Control Procurement Sourcing

Optimal Application Scenarios


High-Value Lipophilic Building Blocks

This boronic acid is ideally suited for the preparation of biaryl pharmacophores where enhanced lipophilicity (LogP ≈ 1.11) is a design objective [1]. Its use in Suzuki-Miyaura couplings is expected to deliver final products with improved membrane permeability compared to those derived from unsubstituted phenylboronic acid (LogP ≈ 0.77) . This makes it a strategic choice for central nervous system (CNS) drug discovery programs or for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

Agrochemical and Specialty Material Precursor

The unique combination of -SMe and -CF3 substituents makes this compound an excellent starting material for generating novel, patentable chemical matter in the agrochemical sector. The class-level inference of its high reactivity in cross-coupling [2] ensures efficient assembly of complex target molecules, while the incorporation of the lipophilic -SMe and -CF3 groups into the final product can confer desirable properties such as enhanced soil mobility or cuticle penetration, which are critical for herbicidal and fungicidal activity.

Synthesis of Bis-Trifluoromethylthiolated Arenes

As supported by the class-level evidence on oxidative trifluoromethylthiolation, this compound is a specific and non-interchangeable precursor for the synthesis of bis(trifluoromethylthiolated) arenes [3]. This transformation is of high value in materials science and pharmaceutical R&D due to the extreme lipophilicity (Hansch π = 1.44) and unique electronic effects of the -SCF3 group. Procuring this specific boronic acid is the only way to access this highly sought-after structural motif through this direct and efficient route.

HTE and Library Synthesis Reagent

The commercial availability of this compound with a consistent purity specification of ≥95% and its stability at room temperature make it a reliable building block for automated parallel synthesis and high-throughput experimentation (HTE) workflows. Its predictable and high reactivity in Pd-catalyzed cross-couplings [2] minimizes the need for reaction optimization, ensuring a high success rate in the generation of diverse compound libraries, thereby maximizing the efficiency and cost-effectiveness of screening campaigns.

Application
Selection Property
Validation Focus
Lipophilic building block synthesis
Higher lipophilicity than phenylboronic acid
Experimental LogP determination
Agrochemical precursor research
Unique -SMe/-CF3 substitution pattern
Cross-coupling efficiency with target substrates
Bis-SCF3 arene synthesis
Compatibility with oxidative trifluoromethylthiolation
Reaction scope and product isolation
HTE and library synthesis
Consistent purity and room-temperature stability
Automated parallel synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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